molecular formula C7H7Cl2N3 B3050573 2,6-dichloro-N-cyclopropylpyrimidin-4-amine CAS No. 270929-28-7

2,6-dichloro-N-cyclopropylpyrimidin-4-amine

Cat. No.: B3050573
CAS No.: 270929-28-7
M. Wt: 204.05 g/mol
InChI Key: QRTRXSONPAFUNI-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-cyclopropylpyrimidin-4-amine (CAS No. 270929-28-7) is a pyrimidine derivative with a molecular formula of C₇H₇Cl₂N₃ and a molecular weight of 204.06 g/mol . This compound features a pyrimidine core substituted with chlorine atoms at the 2- and 6-positions and a cyclopropylamine group at the 4-position. It is commercially available with a purity of ≥95% and serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors or agrochemical intermediates due to its electron-deficient aromatic system and compact cyclopropyl substituent .

Properties

IUPAC Name

2,6-dichloro-N-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-5-3-6(10-4-1-2-4)12-7(9)11-5/h3-4H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTRXSONPAFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606011
Record name 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270929-28-7
Record name 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-N-cyclopropylpyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the cyclopropyl group. One common method includes the reaction of 2,6-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: While the core pyrimidine ring is relatively stable, the cyclopropyl group can be susceptible to oxidation under strong oxidative conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an N-substituted pyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

The compound has been investigated for its antiviral and antimicrobial activities. Research indicates that pyrimidine derivatives exhibit significant inhibitory effects against various viruses and bacteria. For instance, studies have shown that modifications of pyrimidine compounds can enhance their efficacy against viral infections like influenza and HIV.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine exhibited potent activity against the influenza virus. The compound was tested in vitro, showing a significant reduction in viral replication with an IC50 value of 0.5 µM, indicating its potential as a lead compound for antiviral drug development .

Agricultural Chemistry

Herbicidal Activity

The herbicidal properties of pyrimidine derivatives are well-documented. This compound has been evaluated for its effectiveness in controlling weed species that are resistant to common herbicides.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Reference
This compoundAmaranthus retroflexus85
4-Chloro-2-methylpyrimidineSetaria viridis78
6-Chloro-2-methylpyrimidineEchinochloa crus-galli90

This table illustrates the comparative efficacy of various pyrimidine derivatives against specific weed species, highlighting the potential agricultural applications of this compound.

Materials Science

Polymerization Initiators

Recent studies have explored the use of this compound as a polymerization initiator in the synthesis of novel polymeric materials. Its ability to undergo radical reactions makes it suitable for initiating polymerization processes.

Case Study: Synthesis of Polymers

In a study conducted by researchers at a leading university, the compound was utilized as an initiator for the radical polymerization of acrylates. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with conventional initiators .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the cyclopropyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrimidine-Based Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Purity
This compound C₇H₇Cl₂N₃ 204.06 270929-28-7 2,6-Cl; 4-cyclopropylamine 95%
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)-5-methylpyrimidin-4-amine C₁₄H₁₅ClN₃O₂S 316.81 1032903-48-2 2-Cl; 5-CH₃; 4-N-(2-isopropylsulfonylphenyl) ≥95%
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine C₁₃H₁₃ClN₃O₂S 299.78 1197956-09-4 2-Cl; 4-N-(2-isopropylsulfonylphenyl) Not specified
(3R)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid C₁₅H₂₀BrNO₄ 358.23 N/A Bromophenyl; tert-butoxycarbonylamino 95%

Structural and Functional Group Differences

Substituent Diversity: The target compound (this compound) features two chlorine atoms on the pyrimidine ring, enhancing electrophilicity for nucleophilic aromatic substitution reactions. In contrast, analogs like 2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS 1197956-09-4) have a single chlorine and a bulky isopropylsulfonylphenyl group, which may hinder reactivity but improve target binding specificity .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (204.06 g/mol ) suggests superior aqueous solubility compared to analogs with sulfonyl or bromophenyl groups (e.g., 358.23 g/mol for the bromophenyl derivative) .

Electron-Withdrawing Effects :

  • Chlorine atoms in the 2- and 6-positions create a strong electron-deficient pyrimidine ring, favoring reactions like Suzuki-Miyaura coupling. In contrast, isopropylsulfonyl groups in analogs (e.g., CAS 1032903-48-2) provide both electron-withdrawing and steric effects, which may redirect reactivity toward alternative pathways .

Biological Activity

2,6-Dichloro-N-cyclopropylpyrimidin-4-amine is a pyrimidine derivative notable for its diverse applications in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7_7H7_7Cl2_2N3_3, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and a cyclopropyl group attached to the nitrogen at the 4 position. This unique structure contributes to its potential biological activity and reactivity.

The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. The cyclopropyl group enhances binding affinity and specificity for molecular targets .
  • Agrochemical Activity : It has been explored for its potential to interfere with biological pathways in plants and pests, making it a candidate for herbicide and pesticide development .

Medicinal Chemistry Applications

Research indicates that this compound serves as a building block in synthesizing pharmaceutical compounds. Its derivatives have shown promise in various therapeutic areas, particularly in anti-inflammatory and anticancer activities:

  • Anti-inflammatory Potential : Preliminary studies suggest that certain derivatives exhibit significant inhibition of COX enzymes, which are critical in inflammatory processes. For instance, compounds derived from similar pyrimidine structures demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : The compound's structural characteristics may confer anticancer properties, as indicated by its potential use in developing selective ATR inhibitors targeting DNA damage response pathways .

Agrochemical Applications

In agrochemistry, the compound's ability to disrupt biological functions in target organisms has been investigated. Its chlorinated structure is believed to enhance its effectiveness as a herbicide or pesticide by targeting specific biochemical pathways in plants and pests .

Research Findings and Case Studies

StudyFindings
Study on COX Inhibition Compounds derived from pyrimidine derivatives showed IC50_{50} values of 0.04 μmol against COX-2, comparable to celecoxib .
Anticancer Drug Development The compound was identified as a lead in developing ATR inhibitors with strong efficacy in preclinical tumor models .
Agrochemical Efficacy Demonstrated potential for use in herbicides due to its interference with plant biological pathways .

Q & A

Q. Table 1: Synthetic Conditions for Pyrimidine Analogs

CompoundYieldSolventTemperatureReference
8 63%EtOAc/Hexane80°C
21 72%DMF100°C
25 80%Ethanol70°C

Q. Table 2: Key Spectral Data for Characterization

Compound1H NMR (DMSO-d6)Melting Point (°C)
8 δ 2.43 (s, CH₃), 9.74 (s, NH)156.6–157.2
18 δ 3.73 (s, OCH₃), 6.55 (dd, Ar-H)97.7–97.9
21 δ 2.10 (s, CH₃), 7.33 (d, Ar-H)185.5–187.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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